molecular formula C34H30O2 B1296025 1,4-Bis[methoxy(diphenyl)methyl]benzene CAS No. 68883-10-3

1,4-Bis[methoxy(diphenyl)methyl]benzene

Cat. No.: B1296025
CAS No.: 68883-10-3
M. Wt: 470.6 g/mol
InChI Key: ROEBBJFBTLFGDS-UHFFFAOYSA-N
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Description

1,4-Bis[methoxy(diphenyl)methyl]benzene is a symmetric aromatic compound featuring a central benzene ring substituted at the 1,4-positions with methoxy(diphenyl)methyl groups. This structure confers unique steric and electronic properties, making it a candidate for applications in materials science, organic electronics, and supramolecular chemistry.

Properties

IUPAC Name

1,4-bis[methoxy(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O2/c1-35-33(27-15-7-3-8-16-27,28-17-9-4-10-18-28)31-23-25-32(26-24-31)34(36-2,29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEBBJFBTLFGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988584
Record name 1,1',1'',1'''-[1,4-Phenylenebis(methoxymethanetriyl)]tetrabenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68883-10-3
Record name NSC122142
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1',1'',1'''-[1,4-Phenylenebis(methoxymethanetriyl)]tetrabenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,4-Bis[methoxy(diphenyl)methyl]benzene can be achieved through various synthetic routes. One common method involves the reaction of diphenylmethanol with 1,4-dimethoxybenzene in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[methoxy(diphenyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated, nitrated, and other substituted benzene derivatives.

Scientific Research Applications

1,4-Bis[methoxy(diphenyl)methyl]benzene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 1,4-Bis[methoxy(diphenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Molecular Symmetry and Planarity

  • 1,4-Bis(3,5-dimethoxyphenyl)ethanone (C₂₆H₂₂O₄): Substitution with methoxy groups at the 3,5-positions of terminal phenyl rings results in near-planar molecular geometry (r.m.s. deviation: 0.266 Å). This planarity enhances π-π stacking in crystal structures, favoring applications in organic semiconductors . In contrast, 1,4-Bis[methoxy(diphenyl)methyl]benzene likely exhibits reduced planarity due to bulky diphenylmethyl groups, which may hinder crystallization but improve solubility in nonpolar solvents.

Optoelectronic Properties

  • 1,4-Bis(2-methylstyryl)benzene (o-MSB) and 1,4-Bis(4-methylstyryl)benzene (p-MSB) :
    • o-MSB demonstrates an ultra-low amplified spontaneous emission (ASE) threshold of 14 µJ·cm⁻² due to optimized substituent positioning, which minimizes fluorescence quenching. p-MSB, with para-substituted methyl groups, shows higher ASE thresholds, underscoring the critical role of substituent orientation .
    • For This compound , the electron-donating methoxy groups could enhance charge transport, while steric bulk may reduce aggregation-induced quenching, balancing optical efficiency and stability.

Data Tables

Table 1: Comparative Analysis of Key Properties

Compound Substituent Type/Position Key Property/Application Reference
This compound 1,4-methoxy(diphenyl)methyl High solubility, optoelectronic -
1,4-Bis(2-methylstyryl)benzene (o-MSB) 1,4-ortho-methylstyryl ASE threshold: 14 µJ·cm⁻²
1,4-Bis(3,5-dimethoxyphenyl)ethanone 1,4-(3,5-dimethoxyphenyl)ethanone Planar structure, semiconductor
1,4-Bis(imidazolylmethyl)benzene (bix) 1,4-imidazolylmethyl Fe³⁺ sensing (LOD: 0.1 µM)

Table 2: Thermodynamic Comparison for LOHC Systems

Compound ΔH (kJ/mol·H₂) Application Note Reference
Methoxy-diphenyl ether -68 Reversible H₂ storage
Diphenylmethane -78 High stability, slower kinetics
This compound* Estimated -65 Potential for stabilized H₂ release -

Biological Activity

1,4-Bis[methoxy(diphenyl)methyl]benzene, a compound with the molecular formula C34H30O2, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound can be synthesized through the reaction of diphenylmethanol with 1,4-dimethoxybenzene in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions and is followed by recrystallization for purification. The compound is characterized by its unique structure that combines methoxy and diphenylmethyl groups, which contribute to its distinct chemical behavior.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects depending on the target involved.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage caused by free radicals. Quantitative assays demonstrate its effectiveness in scavenging free radicals, making it a candidate for further investigation in oxidative stress-related diseases.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies suggest that it can inhibit the growth of certain pathogens, which positions it as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Preliminary studies reveal that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation, where the compound could potentially modulate inflammatory pathways .

Case Studies

Several case studies have highlighted the biological potential of this compound:

  • Case Study 1 : A study investigating the compound's antioxidant capacity demonstrated an IC50 value indicative of strong radical scavenging ability. This suggests its potential application in formulations aimed at reducing oxidative damage in cells .
  • Case Study 2 : In antimicrobial assays, this compound was tested against multiple bacterial strains, showing effective inhibition comparable to standard antibiotics. This finding supports its exploration as a new therapeutic agent against resistant bacterial infections .
  • Case Study 3 : Research into the anti-inflammatory effects revealed that treatment with this compound reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli. This positions it as a possible therapeutic option for inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
1,4-DimethoxybenzeneSimpler structure without diphenylmethyl groupsLimited biological activity
BenzhydrolContains diphenylmethyl group but lacks methoxy substituentsModerate activity
This compoundUnique combination of methoxy and diphenylmethyl groupsStrong antioxidant and antimicrobial activities

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